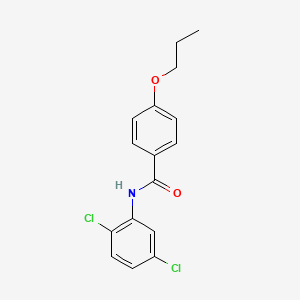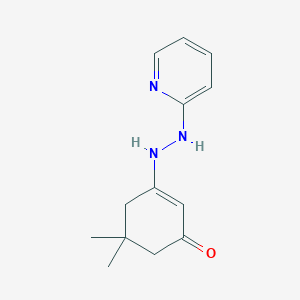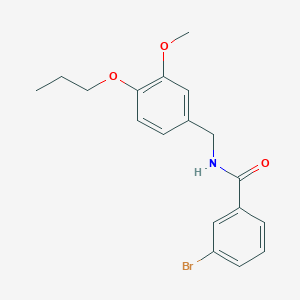
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is a synthetic compound that belongs to the phenothiazine class of antipsychotic drugs. It has been widely used in scientific research for its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are known to play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride in lab experiments is its unique chemical properties, which make it an ideal candidate for studying various neurological disorders. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and depression. Another potential direction is to explore its anti-inflammatory and anti-cancer properties and its potential use in cancer therapy.
In conclusion, 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is a synthetic compound that has been extensively used in scientific research for its potential therapeutic applications. Its unique chemical properties make it an ideal candidate for studying various neurological disorders, and its anti-inflammatory and anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride involves the reaction of 2-chloro-10H-phenothiazine with 1-azepan-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride has been extensively used in scientific research for its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS.ClH/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKIHLJSHJPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5690434 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)
